4-amino-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine-6-carboxylic acid
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Description
The compound “4-amino-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine-6-carboxylic acid” is a novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative . It was prepared by cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles in an acidic medium . The compound was designed based on structural optimization .
Synthesis Analysis
The synthesis of this compound involves the cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles in an acidic medium . This process results in the formation of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates substituted at the second position .Molecular Structure Analysis
The molecular structure of this compound was optimized using density functional theory (DFT) . The most stable conformers were selected based on energy analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles . The resulting compounds were then tested in vitro against human and mouse cell lines .Physical and Chemical Properties Analysis
The physicochemical parameters of the target 4-amino-thienopyrimidines were determined . Ligand efficiency and ligand lipophilicity efficiency were also calculated .Mechanism of Action
Target of Action
The primary targets of this compound are breast cancer cell lines MFC-7 and MDA-MB-231 . These cell lines are commonly used in cancer research to study the efficacy of potential anticancer agents. The compound has shown significant antiproliferative activity against these cell lines .
Mode of Action
The compound interacts with its targets by inhibiting the EGFR-TK enzyme . This enzyme is often overexpressed in various types of cancers, including breast cancer, and its inhibition can lead to the suppression of cancer cell growth .
Biochemical Pathways
The compound affects the EGFR signaling pathway . This pathway plays a crucial role in cell proliferation and survival. By inhibiting the EGFR-TK enzyme, the compound disrupts this pathway, leading to the inhibition of cancer cell growth .
Pharmacokinetics
The compound’sligand efficiency and ligand lipophilicity efficiency have been determined , which are important factors influencing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The compound exhibits significant antiproliferative activity against the MFC-7 and MDA-MB-231 breast cancer cell lines . Specifically, it has shown an IC50 value of 4.3 ± 0.11 µg/mL (0.013 µM) against the MFC-7 cell line . This indicates that the compound is effective in inhibiting the growth of these cancer cells at relatively low concentrations.
Safety and Hazards
Properties
IUPAC Name |
4-amino-5-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-10-12-14(18)19-17(20-15(12)24-13(10)16(21)22)23-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3,(H,21,22)(H2,18,19,20)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYYUCIYNSTCIP-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCC=CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SC/C=C/C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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